molecular formula C18H18N2O2 B2889288 (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 374091-59-5

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No. B2889288
CAS RN: 374091-59-5
M. Wt: 294.354
InChI Key: DLYQNEWRBKUSBW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at how it reacts with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anti-Inflammatory Drug Design

This compound has been studied for its potential as an anti-inflammatory agent. It was designed based on the structures of clinically relevant drugs like indomethacin and paracetamol through molecular hybridization. In vitro assays in J774 macrophages showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) at noncytotoxic concentrations. This suggests its potential use in developing new anti-inflammatory drugs .

Immunomodulatory Effects

The immunomodulatory activity of this compound is notable. It has shown promising results in inhibiting the production of pro-inflammatory cytokines, which play a crucial role in the immune response. This property could be harnessed in the treatment of autoimmune diseases or conditions where modulation of the immune response is desired .

Synthesis of Hybrid Molecules

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate serves as a building block in the synthesis of hybrid molecules. By combining the pharmacophores of different biologically active compounds, researchers can create new molecules with potential therapeutic effects. This approach is beneficial in the discovery of drugs with improved efficacy and reduced side effects .

Analgesic Properties

The compound’s structure, inspired by analgesics like paracetamol, suggests it may possess analgesic properties. While direct evidence of analgesic activity requires further research, its design indicates potential applications in pain management and the development of new analgesic drugs .

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs or bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQNEWRBKUSBW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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